molecular formula C8H15BrO2 B15304546 2-Bromoethyl 2-ethylbutanoate CAS No. 6955-02-8

2-Bromoethyl 2-ethylbutanoate

Katalognummer: B15304546
CAS-Nummer: 6955-02-8
Molekulargewicht: 223.11 g/mol
InChI-Schlüssel: XXRRZHFFDDURDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromoethyl 2-ethylbutanoate is an organic compound with the molecular formula C8H15BrO2. It is a brominated ester, commonly used in organic synthesis and various chemical reactions. The compound is characterized by its bromine atom attached to an ethyl group, which is further connected to an ethylbutanoate moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Bromoethyl 2-ethylbutanoate can be synthesized through the esterification of 2-bromoethanol with 2-ethylbutanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromoethyl 2-ethylbutanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.

    Elimination Reactions: Strong bases like potassium tert-butoxide in aprotic solvents such as dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Substituted ethylbutanoates.

    Elimination Reactions: Alkenes.

    Reduction: 2-Ethylbutanol.

Wissenschaftliche Forschungsanwendungen

2-Bromoethyl 2-ethylbutanoate finds applications in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Bromoethyl 2-ethylbutanoate involves its reactivity as an electrophile due to the presence of the bromine atom. The bromine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic transformations and modifications of organic molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Bromoethyl acetate
  • 2-Bromoethyl propanoate
  • 2-Bromoethyl butanoate

Comparison

Compared to similar compounds, 2-Bromoethyl 2-ethylbutanoate is unique due to the presence of the ethyl group on the butanoate moiety. This structural feature can influence its reactivity and the types of products formed in chemical reactions. Additionally, the compound’s specific molecular structure may impart distinct physical and chemical properties, making it suitable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

6955-02-8

Molekularformel

C8H15BrO2

Molekulargewicht

223.11 g/mol

IUPAC-Name

2-bromoethyl 2-ethylbutanoate

InChI

InChI=1S/C8H15BrO2/c1-3-7(4-2)8(10)11-6-5-9/h7H,3-6H2,1-2H3

InChI-Schlüssel

XXRRZHFFDDURDA-UHFFFAOYSA-N

Kanonische SMILES

CCC(CC)C(=O)OCCBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.